molecular formula C13H12O3 B6322902 Methyl 5-methoxy-1-naphthoate CAS No. 91903-16-1

Methyl 5-methoxy-1-naphthoate

Cat. No.: B6322902
CAS No.: 91903-16-1
M. Wt: 216.23 g/mol
InChI Key: ICNZNTLYQXGXQW-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1-naphthoate is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, characterized by a methoxy group at the fifth position and a methyl ester group at the first position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methoxy-1-naphthoate can be synthesized through the esterification of 5-methoxy-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to achieve high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-methoxy-1-naphthoate is widely used in scientific research due to its versatile chemical properties It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicalsAdditionally, it is employed in material science for the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1-naphthoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. For example, it can inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison: Methyl 5-methoxy-1-naphthoate is unique due to the specific positioning of the methoxy and ester groups on the naphthalene ring, which influences its reactivity and applications. Compared to methyl 2-methoxy-1-naphthoate, it has different electronic and steric properties, leading to variations in its chemical behavior and suitability for specific reactions. Methyl 6-methoxy-1-naphthoate and methyl 5-bromo-6-methoxy-1-naphthoate also exhibit distinct reactivity patterns due to the presence of additional substituents.

Properties

IUPAC Name

methyl 5-methoxynaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-12-8-4-5-9-10(12)6-3-7-11(9)13(14)16-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNZNTLYQXGXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697535
Record name Methyl 5-methoxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91903-16-1
Record name Methyl 5-methoxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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